REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH:7][CH:8]([C:11]1[CH:15]=[CH:14][S:13][CH:12]=1)[C:9]#[N:10].O.[OH-].[Na+]>C1COCC1>[NH2:10][CH2:9][CH:8]([C:11]1[CH:15]=[CH:14][S:13][CH:12]=1)[OH:7] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
OC(C#N)C1=CSC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10° C.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)C1=CSC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |